

In-Depth Technical Guide to the Physicochemical Properties of SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

Cat. No.: *B12385674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated *in vivo* antitumor activity. Its development represents a significant advancement in the targeted therapy of SMARCA4-deficient cancers. The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide focuses on the core physicochemical properties of a crucial precursor, **SMD-3040 intermediate-1**, identified as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. This intermediate serves as the von Hippel-Lindau (VHL) E3 ligase ligand component of the final PROTAC molecule. A thorough understanding of its properties is essential for the successful synthesis, purification, and scale-up of SMD-3040.

Physicochemical Properties

The physicochemical properties of **SMD-3040 intermediate-1** have been characterized using various analytical techniques. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₂₃ H ₃₂ N ₄ O ₃ S	Synthonix
Molecular Weight	444.6 g/mol	PubChem[1]
Appearance	White to off-white solid powder	(Inferred from typical small molecule solids)
Purity	92%	Synthonix

Table 2: Spectroscopic Data

Technique	Data	Source
¹ H NMR	Data available in primary literature	(Not directly accessible in search results)
¹³ C NMR	Data available in primary literature	(Not directly accessible in search results)
Mass Spectrometry (MS)	Data available in primary literature	(Not directly accessible in search results)

Table 3: Chromatographic Data

Technique	Data	Source
UPLC-MS	Data available in primary literature	(Not directly accessible in search results)

Experimental Protocols

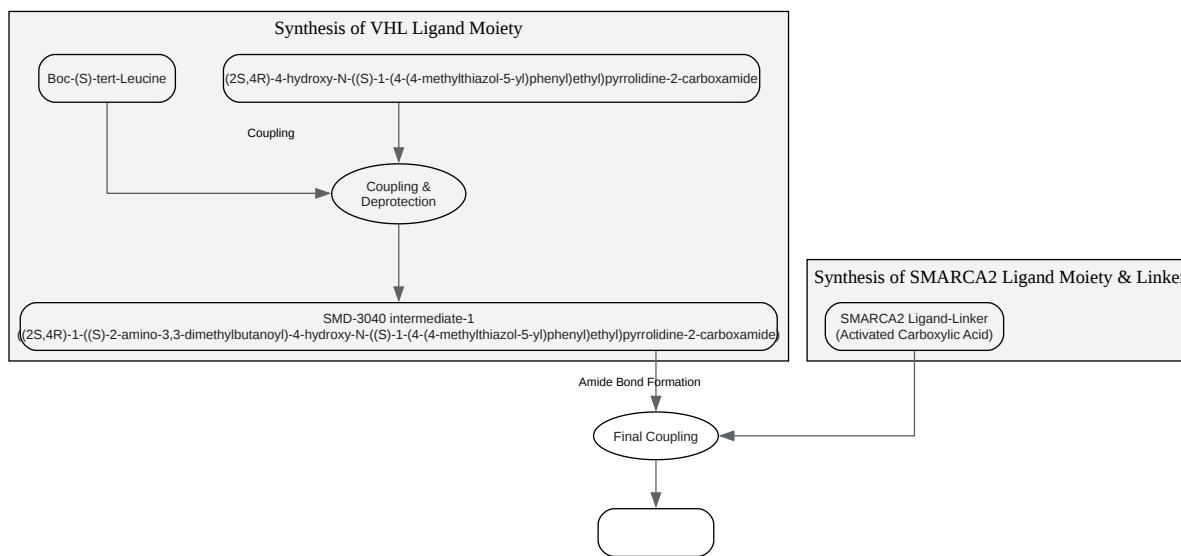
Detailed experimental protocols for the synthesis and characterization of **SMD-3040 intermediate-1** are described in the primary literature. The following is a generalized summary based on standard organic chemistry techniques.

Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (**SMD-3040 intermediate-1**)

The synthesis of **SMD-3040 intermediate-1** involves the coupling of two key building blocks: a protected (S)-2-amino-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The final step typically involves the deprotection of the amino group.

- General Procedure:

- The carboxylic acid of a Boc-protected (S)-2-amino-3,3-dimethylbutanoic acid is activated using a standard coupling reagent (e.g., HATU, HOBT).
- The activated acid is then reacted with the free amine of (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide in a suitable aprotic solvent (e.g., DMF, DCM).
- The reaction is monitored by TLC or LC-MS until completion.
- The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final intermediate.
- The product is purified using column chromatography or recrystallization.

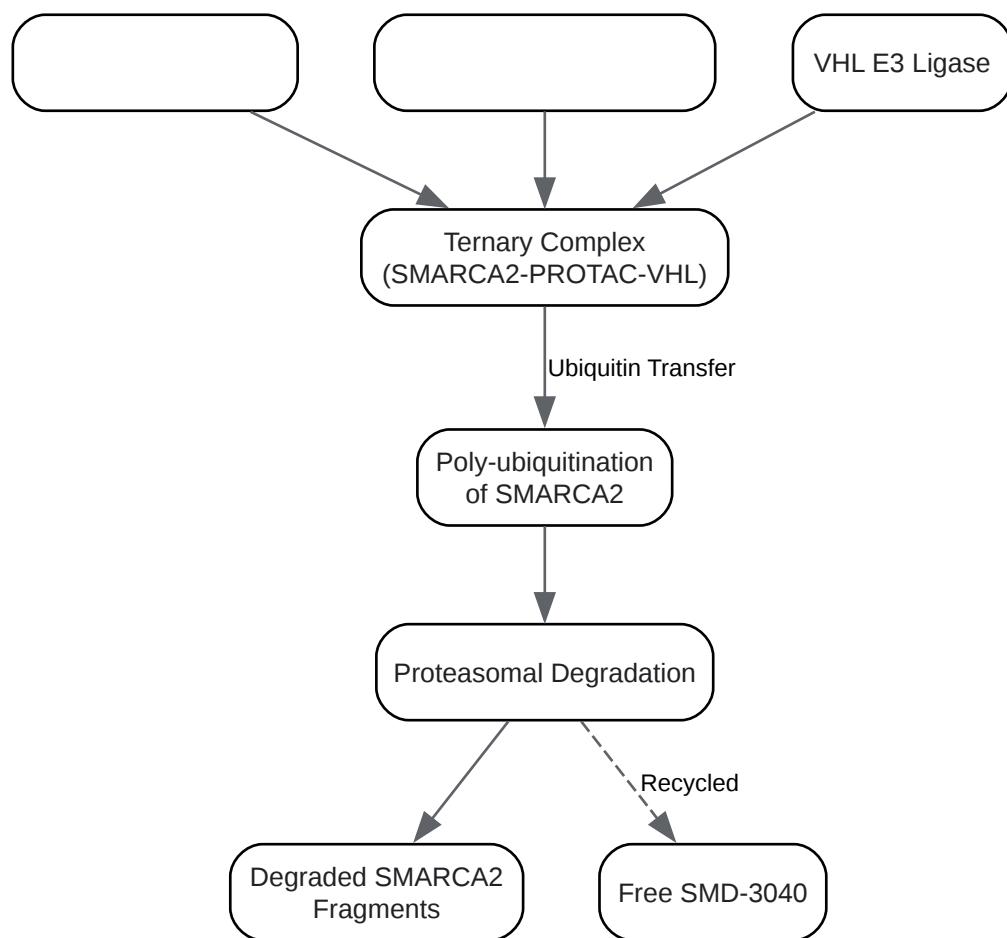
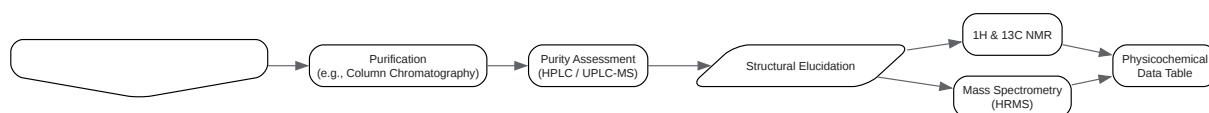

Characterization Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl_3 or DMSO-d_6 . Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized intermediate.
- Chromatography: The purity of the compound is assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Visualizations

Synthetic Pathway of SMD-3040

The following diagram illustrates the logical flow of the synthesis of SMD-3040, highlighting the position of intermediate-1.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for SMD-3040 highlighting the role of intermediate-1.

Experimental Workflow for Physicochemical Characterization

This diagram outlines the typical workflow for the characterization of a synthesized intermediate like **SMD-3040 intermediate-1**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31CIN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of SMD-3040 Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385674#physicochemical-properties-of-smd-3040-intermediate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com